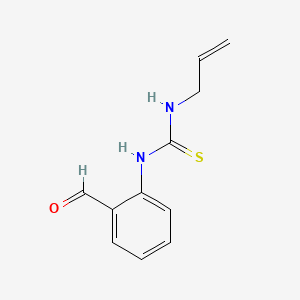

Urea, 1-allyl-3-(2-formylphenyl)-2-thio-

Description

Urea, 1-allyl-3-(2-formylphenyl)-2-thio- (molecular formula: C₁₁H₁₂N₂OS, monoisotopic mass: 220.06703 Da) is a thiourea derivative featuring an allyl group at the N1 position and a 2-formylphenyl substituent at the N3 position .

Properties

CAS No. |

74051-51-7 |

|---|---|

Molecular Formula |

C11H12N2OS |

Molecular Weight |

220.29 g/mol |

IUPAC Name |

1-(2-formylphenyl)-3-prop-2-enylthiourea |

InChI |

InChI=1S/C11H12N2OS/c1-2-7-12-11(15)13-10-6-4-3-5-9(10)8-14/h2-6,8H,1,7H2,(H2,12,13,15) |

InChI Key |

SAONPZIJOUYLKC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=S)NC1=CC=CC=C1C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-allyl-3-(2-formylphenyl)-2-thio- typically involves the reaction of allyl isothiocyanate with 2-formylaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Urea, 1-allyl-3-(2-formylphenyl)-2-thio- undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Urea, 1-allyl-3-(2-formylphenyl)-2-thio- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Urea, 1-allyl-3-(2-formylphenyl)-2-thio- involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiourea core can also interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Key Trends :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) enhance larvicidal and enzyme inhibitory activities .

- Substituent position : Para-substituted chloro derivatives (e.g., 4-chlorobenzoyl) outperform ortho/meta in analgesia .

- Formyl group : The 2-formylphenyl substituent’s electron-withdrawing nature and hydrogen-bonding capacity may offer unique binding interactions, though empirical data are lacking.

Physicochemical Properties

Insights :

- Synthetic routes for the target compound are unverified but may parallel methods for allyl isothiocyanate-based thioureas .

Analgesic Activity

- 1-Allyl-3-(2-formylphenyl)-2-thio-: No data.

- Chloro derivatives : 4-chlorobenzoyl analogue showed 70–80% pain inhibition at 25 mg/kgBW, surpassing diclofenac sodium .

- Unsubstituted benzoyl : 1-Allyl-3-benzoylthiourea lacked significant activity, highlighting the necessity of substituents .

Larvicidal Activity

- Thioureas generally outperform urea derivatives. For example, 4-trifluorophenyl thiourea (LD₅₀ = 67.9 ppm) was 2× more potent than urea analogues .

- The formyl group’s electron-withdrawing effect could enhance larvicidal activity, but this remains untested.

Enzyme Inhibition

Molecular Docking and Structure-Activity Relationships (SAR)

- Docking studies : 1-Allyl-3-(chlorobenzoyl)thioureas exhibited higher binding affinity to pain receptors than benzoylthiourea, attributed to chloro group interactions .

- Formyl group hypothesis : The -CHO group may form hydrogen bonds with target proteins (e.g., VEGFR-2 or DNA), as seen in benzimidazolium derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.